Cas no 2639440-68-7 (5-(4-{(tert-butoxy)carbonylamino}-3,5-dimethyl-1H-pyrazol-1-yl)methylfuran-2-carboxylic acid)

5-(4-{(tert-butoxy)carbonylamino}-3,5-dimethyl-1H-pyrazol-1-yl)methylfuran-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-[(4-{[(tert-butoxy)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
- EN300-27731149
- 2639440-68-7
- 5-(4-{(tert-butoxy)carbonylamino}-3,5-dimethyl-1H-pyrazol-1-yl)methylfuran-2-carboxylic acid
-
- インチ: 1S/C16H21N3O5/c1-9-13(17-15(22)24-16(3,4)5)10(2)19(18-9)8-11-6-7-12(23-11)14(20)21/h6-7H,8H2,1-5H3,(H,17,22)(H,20,21)
- InChIKey: WOXKPEHBEGXQNN-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C(C)=NN(CC2=CC=C(C(=O)O)O2)C=1C)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 335.14812078g/mol
- どういたいしつりょう: 335.14812078g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 479
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
5-(4-{(tert-butoxy)carbonylamino}-3,5-dimethyl-1H-pyrazol-1-yl)methylfuran-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27731149-0.25g |
5-[(4-{[(tert-butoxy)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid |
2639440-68-7 | 95.0% | 0.25g |
$564.0 | 2025-03-19 | |
Enamine | EN300-27731149-0.5g |
5-[(4-{[(tert-butoxy)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid |
2639440-68-7 | 95.0% | 0.5g |
$589.0 | 2025-03-19 | |
Enamine | EN300-27731149-5g |
5-[(4-{[(tert-butoxy)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid |
2639440-68-7 | 5g |
$1779.0 | 2023-09-10 | ||
Enamine | EN300-27731149-1.0g |
5-[(4-{[(tert-butoxy)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid |
2639440-68-7 | 95.0% | 1.0g |
$614.0 | 2025-03-19 | |
Enamine | EN300-27731149-0.05g |
5-[(4-{[(tert-butoxy)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid |
2639440-68-7 | 95.0% | 0.05g |
$515.0 | 2025-03-19 | |
Enamine | EN300-27731149-5.0g |
5-[(4-{[(tert-butoxy)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid |
2639440-68-7 | 95.0% | 5.0g |
$1779.0 | 2025-03-19 | |
Enamine | EN300-27731149-10.0g |
5-[(4-{[(tert-butoxy)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid |
2639440-68-7 | 95.0% | 10.0g |
$2638.0 | 2025-03-19 | |
Enamine | EN300-27731149-1g |
5-[(4-{[(tert-butoxy)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid |
2639440-68-7 | 1g |
$614.0 | 2023-09-10 | ||
Enamine | EN300-27731149-0.1g |
5-[(4-{[(tert-butoxy)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid |
2639440-68-7 | 95.0% | 0.1g |
$540.0 | 2025-03-19 | |
Enamine | EN300-27731149-2.5g |
5-[(4-{[(tert-butoxy)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid |
2639440-68-7 | 95.0% | 2.5g |
$1202.0 | 2025-03-19 |
5-(4-{(tert-butoxy)carbonylamino}-3,5-dimethyl-1H-pyrazol-1-yl)methylfuran-2-carboxylic acid 関連文献
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2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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5-(4-{(tert-butoxy)carbonylamino}-3,5-dimethyl-1H-pyrazol-1-yl)methylfuran-2-carboxylic acidに関する追加情報
Comprehensive Overview of 5-(4-{(tert-butoxy)carbonylamino}-3,5-dimethyl-1H-pyrazol-1-yl)methylfuran-2-carboxylic acid (CAS No. 2639440-68-7)
5-(4-{(tert-butoxy)carbonylamino}-3,5-dimethyl-1H-pyrazol-1-yl)methylfuran-2-carboxylic acid (CAS No. 2639440-68-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique furan-carboxylic acid and pyrazole moieties, serves as a critical intermediate in the synthesis of novel therapeutic agents. Its structural complexity and functional versatility make it a valuable candidate for drug discovery, particularly in targeting inflammatory and metabolic disorders.
The growing interest in 5-(4-{(tert-butoxy)carbonylamino}-3,5-dimethyl-1H-pyrazol-1-yl)methylfuran-2-carboxylic acid aligns with the rising demand for small-molecule inhibitors and bioconjugation reagents. Researchers are increasingly exploring its potential in proteolysis-targeting chimeras (PROTACs) and covalent drug design, areas that dominate current biomedical trends. Its tert-butoxycarbonyl (Boc) protecting group further enhances its utility in peptide synthesis, a field experiencing rapid growth due to advancements in precision medicine.
From a synthetic chemistry perspective, the compound's methylfuran-2-carboxylic acid backbone offers excellent reactivity for cross-coupling reactions, a topic frequently searched in academic and industrial circles. Its 3,5-dimethyl-1H-pyrazole segment is also of interest due to its role in modulating enzyme inhibition, a hot topic in cancer research and autoimmune disease therapeutics. These attributes position CAS No. 2639440-68-7 as a compound of high relevance in modern medicinal chemistry.
The compound's applications extend to biomarker development and diagnostic probe design, addressing the need for early disease detection tools—a major focus in healthcare innovation. Its compatibility with click chemistry protocols further broadens its use in bioorthogonal labeling, a technique gaining traction in live-cell imaging studies. Such versatility explains why searches for "Boc-protected pyrazole derivatives" and "furan-carboxylic acid applications" have surged in recent years.
Quality and purity are paramount for CAS No. 2639440-68-7, as impurities can significantly impact its performance in high-throughput screening assays. This aligns with the pharmaceutical industry's emphasis on QC/QA compliance, a recurring theme in regulatory discussions. The compound's stability under various pH conditions and solvent systems is another frequently researched aspect, particularly for formulators optimizing drug delivery systems.
In summary, 5-(4-{(tert-butoxy)carbonylamino}-3,5-dimethyl-1H-pyrazol-1-yl)methylfuran-2-carboxylic acid represents a multifaceted tool for researchers tackling challenges in drug development and chemical biology. Its intersection with trending scientific domains ensures its continued relevance, while its structural ingenuity offers ample opportunities for intellectual property generation—a key consideration in the competitive landscape of pharmaceutical innovation.
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